

Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery

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Compound of Interest

Compound Name: *4-prop-2-enoxy-1H-quinolin-2-one*

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The quinolin-2-one (or carbostyryl) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.^{[1][2]} This bicyclic system, consisting of a benzene ring fused to a 2-pyridone ring, has proven to be a versatile template for the development of novel therapeutic agents.^[1] Its derivatives have been extensively explored and have shown significant potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.^{[3][4]}

This technical guide provides a detailed review of quinolin-2-one derivatives in drug discovery, focusing on their therapeutic applications, structure-activity relationships (SAR), and the experimental methodologies used for their synthesis and evaluation. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to provide a comprehensive resource for researchers and drug development professionals.

Therapeutic Applications of Quinolin-2-one Derivatives

The unique structural features of the quinolin-2-one ring system allow for substitutions at various positions, leading to a diverse range of pharmacological activities.^[1] Research has demonstrated the efficacy of these derivatives as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.^[3]

Anticancer Activity

Quinolin-2-one derivatives have emerged as a significant class of anticancer agents, with some compounds already in clinical use, such as Tipifarnib and Dovitinib.^[5] These molecules exert their effects through various mechanisms, including the inhibition of tyrosine kinases, cell cycle arrest, induction of apoptosis, and disruption of angiogenesis.^{[6][7]}

A number of studies have synthesized and evaluated novel quinolin-2-one hybrids for their cytotoxic effects against various human cancer cell lines.^[5] For instance, quinoline-chalcone hybrids have shown potent antiproliferative activity.^[6] Compounds 63 and 64, evaluated against the Caco-2 colon cancer cell line, demonstrated significant anticancer activity with IC₅₀ values of 5.0 μM and 2.5 μM, respectively.^[6] Another study reported a quinolone acylated arabinose hydrazone derivative with an IC₅₀ of 23.5 μg/mL against the HCT-116 human colon carcinoma cell line.^[1]

Table 1: Anticancer Activity of Selected Quinolin-2-one Derivatives

Compound/Derivative	Cancer Cell Line	Activity (IC ₅₀)	Reference
Quinolone-Chalcone Hybrid (63)	Caco-2 (Colon)	5.0 μM	[6]
Quinolone-Chalcone Hybrid (64)	Caco-2 (Colon)	2.5 μM	[6]
Quinoline-Chalcone Hybrid (39)	A549 (Lung)	1.91 μM	[6]
Quinoline-Chalcone Hybrid (40)	K-562 (Leukemia)	5.29 μM	[6]
Quinolone Acylated Arabinose Hydrazone (8)	HCT-116 (Colon)	23.5 μg/mL	[1]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g)	Various Human Tumor Lines	< 1.0 μM	[8]

Preliminary structure-activity relationship (SAR) studies suggest that bulky alkoxy substituents at position-7 and amino side chains at position-4 can enhance antiproliferative activity.^[8] The mechanism of action for some of these derivatives involves triggering p53/Bax-dependent apoptosis.^[8]

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Quinolin-2-one derivatives have demonstrated significant antibacterial and antifungal properties.^[9] They are particularly promising against multidrug-resistant Gram-positive bacteria, such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant Enterococci (VRE).^{[10][11]}

One study identified several quinoline-2-one derivatives with potent activity against these resistant strains.^[10] Compound 6c, in particular, showed excellent activity with Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL against both MRSA and VRE.^{[10][11]} This compound also exhibited significant antibiofilm activity, reducing MRSA biofilm formation by 79% at a concentration of 0.5x MIC, a substantial improvement over vancomycin.^{[10][11]} The mechanism for some quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.^[12]

Table 2: Antimicrobial Activity of Selected Quinolin-2-one Derivatives

Compound/Derivative	Microbial Strain	Activity (MIC)	Reference
Compound 6c	MRSA	0.75 µg/mL	[10][11]
Compound 6c	VRE	0.75 µg/mL	[10][11]
Compound 6c	MRSE	2.50 µg/mL	[10][11]
Compound 6l	Gram-positive pathogens	Promising activity	[11]
Compound 6o	Gram-positive pathogens	Promising activity	[11]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Quinolin-2-one derivatives have been investigated as potential anti-inflammatory agents, showing promise in mitigating inflammatory responses.^{[13][14]} The naturally occurring derivative 7-hydroxy-6-methoxyquinolin-2(1H)-one (SPE2), isolated from *Spondias pinnata* bark, effectively suppressed the overproduction of pro-inflammatory mediators like nitric oxide (NO), TNF- α , IL-6, and IL-1 β in lipopolysaccharide (LPS)-stimulated macrophages.^{[15][16]}

The primary mechanism for this anti-inflammatory effect is the inhibition of NF- κ B activation.^{[15][16]} SPE2 treatment led to a dose-dependent reduction of NF- κ B in the nucleus, thereby down-regulating the expression of inflammatory genes.^{[15][16]} Synthetic derivatives have also shown potent activity; for example, compound 6d exhibited a 68.28% inhibition in the xylene-induced ear-edema test in mice, outperforming the reference drug ibuprofen.^[17]

Table 3: Anti-inflammatory Activity of Selected Quinolin-2-one Derivatives

Compound/Derivative	Assay/Model	Activity/Effect	Reference
7-hydroxy-6-methoxyquinolin-2(1H)-one (SPE2)	LPS-stimulated RAW 264.7 cells	Suppressed NO, TNF- α , IL-6, IL-1 β	[15]
Compound 3g	Xylene-induced ear edema (mice)	63.19% inhibition	[17]
Compound 6d	Xylene-induced ear edema (mice)	68.28% inhibition	[17]
Compound 6d	LPS-stimulated RAW264.7 cells	Significantly inhibited TNF- α and IL-6	[17]
3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b)	Carrageenan induced rat paw model	Significant anti-inflammatory activity	[13]

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Figure 1: Inhibition of the NF-κB signaling pathway by a quinolin-2-one derivative.

Central Nervous System (CNS) Activity

Quinolin-2-one derivatives have also been explored for their potential in treating CNS disorders, including neurodegenerative diseases like Alzheimer's and as anticonvulsant agents. [18][19] Their ability to cross the blood-brain barrier is a key advantage for targeting the CNS.

Recently, novel quinolin-2-one derivatives were designed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a critical factor in Alzheimer's disease.[20] Several compounds (7c, 7e, 7f) showed potent GSK-3β inhibition with IC50 values in the low nanomolar range (4.68 to 8.27 nM), superior to the reference compound.[20] These compounds effectively reduced tau hyperphosphorylation, a hallmark of Alzheimer's, and the most promising compound, 7c, alleviated cognitive impairments in a mouse model.[20] Other studies have focused on developing quinolin-2-one derivatives as anticonvulsants, with some compounds showing promising activity in the maximal electroshock (MES) model.[19]

Table 4: CNS Activity of Selected Quinolin-2-one Derivatives

Compound/Derivative	Target/Model	Activity (IC50 / Effect)	Reference
Compound 7c	GSK-3β	4.68 ± 0.59 nM	[20]
Compound 7e	GSK-3β	8.27 ± 0.60 nM	[20]
Compound 7f	GSK-3β	6.21 ± 0.81 nM	[20]
Compound Vb, Vc, Ve	MES model (mice)	Promising anticonvulsant activity	[19]

Experimental Protocols and Synthesis

The synthesis of quinolin-2-one derivatives can be achieved through various chemical routes. A common and versatile method involves the reaction of coumarin derivatives with amine-

containing reagents.

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Figure 2: General synthetic workflow for quinolin-2-one derivatives.

General Synthesis from Coumarins

A widely used method involves the reaction of a substituted coumarin with hydrazine hydrate in a solvent like pyridine or ethanol.[21][22] This reaction proceeds via a ring-opening of the lactone in coumarin, followed by an intramolecular cyclization and rearrangement to form the N-amino-quinolin-2-one derivative.

- Reaction Setup: Equimolar amounts of the substituted coumarin and hydrazine hydrate (e.g., 80%) are dissolved in a suitable solvent (e.g., pyridine).[21]
- Reaction Condition: The mixture is refluxed for several hours (e.g., 16 hours).[21]
- Work-up and Purification: After cooling, the reaction mixture is neutralized (e.g., with ammonium hydroxide) or poured into cold water to precipitate the product.[21] The solid product is then filtered, washed, and can be purified by recrystallization from a suitable solvent like ethanol.[21]

Further modifications, such as reactions with isocyanates, acid chlorides, or aldehydes, can be performed on the N-amino group to generate a diverse library of derivatives.[21]

Biological Evaluation Protocols

MTT Assay for Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

- Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates and incubated to allow for cell attachment.[1]
- Compound Treatment: The cells are treated with various concentrations of the synthesized quinolin-2-one derivatives and incubated for a specified period (e.g., 48-72 hours).

- MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
- Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Broth Microdilution for MIC Determination: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Compound Preparation: Serial two-fold dilutions of the quinolin-2-one derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
- Inoculum Preparation: A standardized suspension of the test microorganism (e.g., MRSA) is prepared.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for designing more potent and selective quinolin-2-one derivatives. Studies have identified several key structural features that influence biological activity.

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Figure 3: Key structure-activity relationships of the quinolin-2-one scaffold.

- Position 3: For activity as α 2C-adrenoceptor antagonists, a substituent at the C3-position of the quinoline ring is considered an absolute requirement.[23][24]
- Position 4: The presence of amino side chains at the C4-position has been shown to facilitate the antiproliferative activity of this class of compounds against cancer cells.[8] The length of this side chain also plays a role, with two CH₂ units often being optimal.[8]
- Position 7: In the context of anticancer agents, introducing large and bulky alkoxy substituents, such as a fluorobenzyl group, at the C7-position can be a beneficial pharmacophoric feature for enhancing antiproliferative activity.[8]

These SAR insights provide a rational basis for the future design and optimization of quinolin-2-one derivatives to achieve improved potency, selectivity, and pharmacokinetic properties.

Conclusion

Quinolin-2-one and its derivatives represent a highly valuable and versatile scaffold in modern drug discovery. The extensive body of research highlights their significant potential in developing new therapies for a range of diseases, including cancer, multidrug-resistant infections, inflammatory disorders, and CNS conditions. The relative ease of synthesis and the ability to readily modify the core structure allow for the generation of large libraries of compounds for screening and optimization. Future research will likely focus on creating hybrid molecules that combine the quinolin-2-one scaffold with other pharmacophores to develop multi-target agents, further expanding the therapeutic reach of this remarkable heterocyclic system.[5]

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